Cas no 1895319-85-3 (1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine)
1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine
-
- Inchi: 1S/C11H14N4/c12-9-5-8-6-14-15(11(8)13-7-9)10-3-1-2-4-10/h5-7,10H,1-4,12H2
- InChI Key: POYMYAJZJRUAJY-UHFFFAOYSA-N
- SMILES: N1(C2C(=CC(=CN=2)N)C=N1)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- XLogP3: 1.3
- Topological Polar Surface Area: 56.7
1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361706-0.05g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 0.05g |
$443.0 | 2025-03-18 | |
| Enamine | EN300-361706-0.1g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 0.1g |
$464.0 | 2025-03-18 | |
| Enamine | EN300-361706-0.25g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 0.25g |
$485.0 | 2025-03-18 | |
| Enamine | EN300-361706-0.5g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 0.5g |
$507.0 | 2025-03-18 | |
| Enamine | EN300-361706-1.0g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 1.0g |
$528.0 | 2025-03-18 | |
| Enamine | EN300-361706-2.5g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 2.5g |
$1034.0 | 2025-03-18 | |
| Enamine | EN300-361706-5.0g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 5.0g |
$1530.0 | 2025-03-18 | |
| Enamine | EN300-361706-10.0g |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-5-amine |
1895319-85-3 | 95.0% | 10.0g |
$2269.0 | 2025-03-18 |
1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine
Comprehensive Overview of 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine (CAS No. 1895319-85-3): Properties, Applications, and Research Insights
The compound 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine (CAS No. 1895319-85-3) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its core structure combines a pyrazolo[3,4-b]pyridine scaffold with a cyclopentyl substitution, offering versatile chemical properties. Researchers are increasingly exploring its potential as a kinase inhibitor or ligand in drug discovery, particularly in oncology and inflammation-related studies. The presence of the amine group at the 5-position further enhances its reactivity, making it a valuable intermediate for derivatization.
In recent years, the demand for small-molecule therapeutics has surged, with 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine emerging as a candidate for targeted therapies. Its molecular weight (calculated at 216.27 g/mol) and logP values suggest favorable bioavailability, a critical factor in drug design. Analytical techniques such as HPLC and NMR are commonly employed to validate its purity, which is essential for preclinical studies. The compound's CAS registry number (1895319-85-3) ensures precise identification in global chemical databases.
The synthesis of 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine typically involves multi-step organic reactions, including cyclization and amination processes. Optimizing its yield and scalability remains a focus for industrial applications, especially in high-throughput screening (HTS) platforms. Notably, its pyridine and pyrazole moieties contribute to its ability to form stable complexes with metal ions, expanding its utility in catalysis and material science.
From a commercial perspective, suppliers often highlight the compound's role in medicinal chemistry and bioconjugation. Its structure-activity relationship (SAR) studies are frequently cited in patents, underscoring its relevance in intellectual property landscapes. Researchers also investigate its potential as a fluorescence probe due to its conjugated π-system, which could aid in bioimaging applications.
Environmental and regulatory considerations for 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine align with standard laboratory safety protocols. While not classified as hazardous, proper handling under GMP or GLP guidelines is recommended. The compound's stability under various pH conditions and thermal resistance are often evaluated to ensure compatibility with formulation processes.
Emerging trends in AI-driven drug discovery have further propelled interest in this compound. Computational models predict its binding affinity to protein targets, reducing experimental trial-and-error. Additionally, its scaffold diversity makes it a subject of fragment-based drug design (FBDD), a hot topic in precision medicine.
In summary, 1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine (CAS No. 1895319-85-3) represents a promising avenue for interdisciplinary research. Its applications span pharmacology, materials engineering, and diagnostics, reflecting the compound's adaptability to evolving scientific challenges.
1895319-85-3 (1-Cyclopentylpyrazolo[3,4-b]pyridin-5-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)